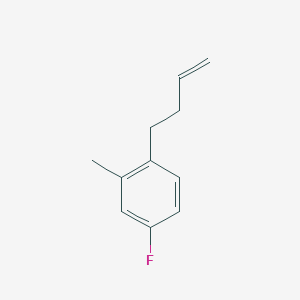

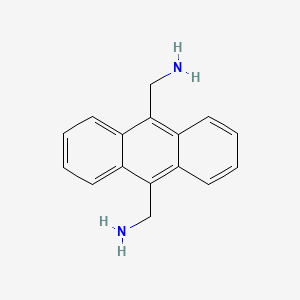

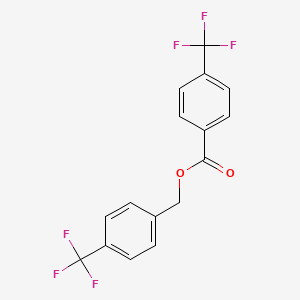

![molecular formula C17H10O3 B6316461 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione CAS No. 654066-93-0](/img/structure/B6316461.png)

2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” is a chemical compound with the molecular formula C16H10O . It is a derivative of benzo[b]furans, a class of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” can be represented by the InChI string:InChI=1S/C16H10O/c1-2-6-12-10-16-14 (9-11 (12)5-1)13-7-3-4-8-15 (13)17-16/h1-10H . This indicates the arrangement of atoms and bonds in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” are not detailed in the retrieved data, benzo[b]furans are known to undergo various reactions. For instance, they can be synthesized through the condensation of 2-naphthol and aldehydes .Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione” is 218.25 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique

Photochemical Synthesis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . This method can be applied to create a variety of complex organic compounds, including those related to 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione.

Antidiabetic Therapeutic Agents

Compounds with a dibenzo[b,d]-furan moiety have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors and suggested as effective therapeutic agents for the treatment of diabetes mellitus . The 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could potentially be explored for its efficacy in this application.

Anticancer and Antimicrobial Activity

Several natural products with a dibenzo[b,d]-furan moiety display remarkable anticancer and antimicrobial activities . Research into 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could uncover new applications in cancer treatment and infection control.

Antiallergic Agents

Compounds containing the dibenzo[b,d]furan fragment have been shown to inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents . This suggests potential applications of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione in managing allergic reactions.

Antioxidant Properties

The class of compounds that includes 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione possesses antioxidant activities . This property is crucial for protecting cells from oxidative stress and could be beneficial in various oxidative stress-related conditions.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory properties , which could make 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione a candidate for the development of new anti-inflammatory drugs.

Antimalarial Activities

The dibenzo[b,d]furan core is associated with antimalarial activities . Exploring the antimalarial potential of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could lead to the development of novel treatments for malaria.

Organic Light-Emitting Diodes (OLEDs)

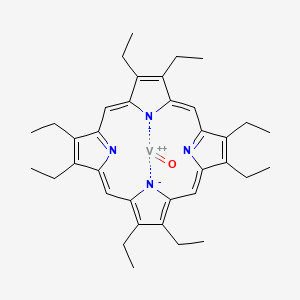

Benzo[b]naphtho[2,3-d]furan derivatives find applications in the preparation of OLEDs as electron transport layer/covering layers . The unique structure of 2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione could be utilized in the advancement of OLED technology.

Propriétés

IUPAC Name |

2-methylnaphtho[3,2-b][1]benzofuran-6,11-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O3/c1-9-6-7-13-12(8-9)14-15(18)10-4-2-3-5-11(10)16(19)17(14)20-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHGHMKGROOZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

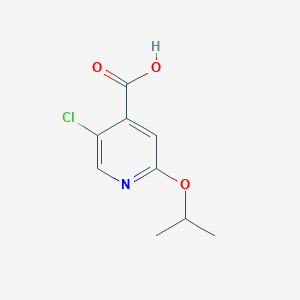

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

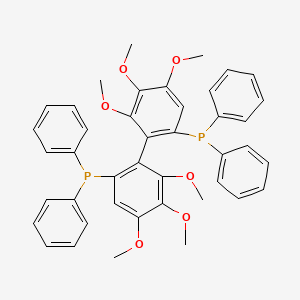

![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

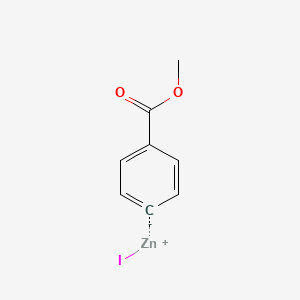

![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)